1-(1-Oxo-2-butenyl)pyrrolidine, also known as (E)-1-pyrrolidin-1-ylbut-2-en-1-one, is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidines are five-membered nitrogen-containing heterocycles that exhibit significant biological and chemical properties. This specific compound features a butenyl group attached to the nitrogen of the pyrrolidine ring, which enhances its reactivity and potential applications in medicinal chemistry.
The compound can be synthesized through various organic chemistry methods, including acylation reactions and ring construction techniques. Its synthesis is often optimized for industrial applications to ensure high yields and purity.
The synthesis of 1-(1-Oxo-2-butenyl)pyrrolidine can be achieved through several methods:
The synthetic pathways often utilize catalysts such as zinc for efficient reaction rates and purification methods like trituration with methanol to achieve high purity levels. For instance, initial studies have shown that reactions can be completed in under 20 hours with minimal yield loss, indicating a robust synthetic route .
The molecular structure of 1-(1-Oxo-2-butenyl)pyrrolidine can be represented as follows:
This structure indicates a conjugated system due to the presence of a double bond in the butenyl group, which contributes to its chemical reactivity .
1-(1-Oxo-2-butenyl)pyrrolidine participates in several types of chemical reactions:
The choice of reagents and conditions significantly affects the outcome of these reactions, influencing both yield and selectivity.
The mechanism of action for 1-(1-Oxo-2-butenyl)pyrrolidine involves its interaction with specific molecular targets such as enzymes or receptors. It has been noted that derivatives of pyrrolidine can act as inhibitors or modulators within various biochemical pathways. For example, certain pyrrolidine derivatives have been shown to inhibit cholinesterase activity, leading to increased acetylcholine levels in the nervous system, which may have implications for neuropharmacology .
The compound exhibits reactivity due to its unsaturated carbon chain and nitrogen functionality, making it suitable for further chemical modifications.
1-(1-Oxo-2-butenyl)pyrrolidine has several scientific applications:
α,β-Unsaturated pyrrolidinones represent a critical class of enaminone hybrids characterized by a conjugated system comprising a pyrrolidine nitrogen, an sp²-hybridized vinyl carbon, and a carbonyl group. This framework enables dual functionality: nucleophilicity at the β-carbon (due to enamine resonance) and electrophilicity at the β-carbon (via conjugation with the carbonyl). Such ambiphilic properties facilitate Michael addition reactions with biological nucleophiles (e.g., cysteine thiols), underpinning their utility in covalent drug design [6]. Notably, compounds like 3,4-diaryl-3-pyrrolin-2-ones exhibit selective cyclooxygenase-2 (COX-2) inhibition, while lamellarin-class pyrrole alkaloids derived from similar scaffolds demonstrate potent antitumor and kinase-inhibitory activities [1]. The α,β-unsaturated system also enhances membrane permeability due to moderate electrophilicity, optimizing bioavailability for central nervous system targets [6] [10].
Table 1: Therapeutic Applications of α,β-Unsaturated Pyrrolidinone Derivatives
Biological Activity | Structural Features | Molecular Targets |
---|---|---|
COX-2 Inhibition | 3,4-Diaryl-3-pyrrolin-2-ones | Cyclooxygenase-2 |
Kinase Inhibition | Lamellarin alkaloids | Protein Kinases (e.g., PKC, EGFR) |
Antiviral Activity | Acrylamide-functionalized pyrrolidines | HCV Protease, HIV Reverse Transcriptase |
DNA Polymerase Inhibition | Vicinal diaryl-substituted pyrroles | Cellular DNA polymerases |
1-(1-Oxo-2-butenyl)pyrrolidine (CAS 91106-77-3, C₈H₁₃NO) exemplifies a monocyclic enaminone where the pyrrolidine nitrogen is conjugated to a butenoyl chain. Its resonance hybrid delocalizes electrons across the N–C(=O)–C=C system, creating a nucleophilic β-carbon (pyrrolidine ring) and an electrophilic β-carbon (vinyl group). This duality classifies it as a push-pull enaminone [8]. Structurally, it occupies a niche between reactive acrylamides (e.g., pharmaceutical warheads like afatinib) and stable pyrrolidinone lactams [6]. The E-configuration of the butenyl group is sterically favored, optimizing orbital overlap for resonance. Its electrophilicity (quantified by parameters like Michael acceptor reactivity indices) is lower than α,β-unsaturated aldehydes but higher than non-conjugated amides, positioning it as a moderate electrophile suitable for targeted covalent inhibition [6]. As a synthon, it participates in heterocyclizations, annulations, and bioconjugation, bridging simple pyrrolidines and complex alkaloids [9].
Table 2: Electrophilicity Comparison of Enaminone Hybrids
Compound Type | Representative Structure | Relative Electrophilicity (k₂ with glutathione, M⁻¹s⁻¹) |
---|---|---|
α,β-Unsaturated Aldehydes | Acrolein | >10³ |
Acrylamides | Afatinib | 10⁻¹–10² |
1-(1-Oxo-2-butenyl)pyrrolidine | C₈H₁₃NO | 10⁻²–10⁻¹ (predicted) |
Saturated Amides | Acetamide | <10⁻³ |
Synthetically, 1-(1-oxo-2-butenyl)pyrrolidine is prepared via acyclic enaminone formation: condensation of pyrrolidine with crotonic acid derivatives (e.g., crotonyl chloride) or transesterification of ethyl crotonate [2] [10]. The Stork enamine reaction leverages such enaminones for α-alkylation of carbonyls, avoiding polyalkylation issues of enolates [4] [8]. For example, its Michael additions generate functionalized pyrrolidines for anticonvulsant agents (e.g., structural analogs of brivaracetam) [10]. Pharmacologically, enaminones like this serve as precursors to bioactive heterocycles:
Table 3: Key Synthetic Pathways and Applications
Reaction Type | Products | Biological Activity |
---|---|---|
Michael Addition | α-Substituted succinimides | Anticonvulsant, Neuroprotective |
Heterocyclization (with NH₂OH) | Isoxazoline-fused pyrrolidines | Antimicrobial |
Aldol Condensation | Polycarbonyl-pyrrolidine adducts | COX-2 Inhibition |
The compound’s versatility underscores its role in fragment-based drug design, enabling rapid diversification of pyrrolidine-based pharmacophores [9] [10].
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6